

Application Note: Purification of 5-ROX-SE Labeled Oligonucleotide Probes by HPLC

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Compound of Interest

Compound Name:	5-ROX-SE
Cat. No.:	B15597528

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Introduction

Fluorescently labeled oligonucleotide probes are indispensable tools in molecular biology, diagnostics, and drug development. Applications such as quantitative polymerase chain reaction (qPCR), genotyping, and fluorescence in situ hybridization (FISH) rely on high-purity probes to ensure accuracy and sensitivity.^[1] 5-Carboxy-X-rhodamine, succinimidyl ester (**5-ROX-SE**) is a commonly used fluorescent dye for labeling oligonucleotides at the 5' or 3' end. ^[2] The hydrophobicity of the 5-ROX dye facilitates the separation of the labeled product from unlabeled and partially labeled oligonucleotides, as well as from unreacted free dye, making High-Performance Liquid Chromatography (HPLC) the recommended purification method.^{[3][4]}

This application note provides a detailed protocol for the purification of **5-ROX-SE** labeled oligonucleotide probes using ion-pair reversed-phase HPLC (IP-RP-HPLC).

Principle of Separation

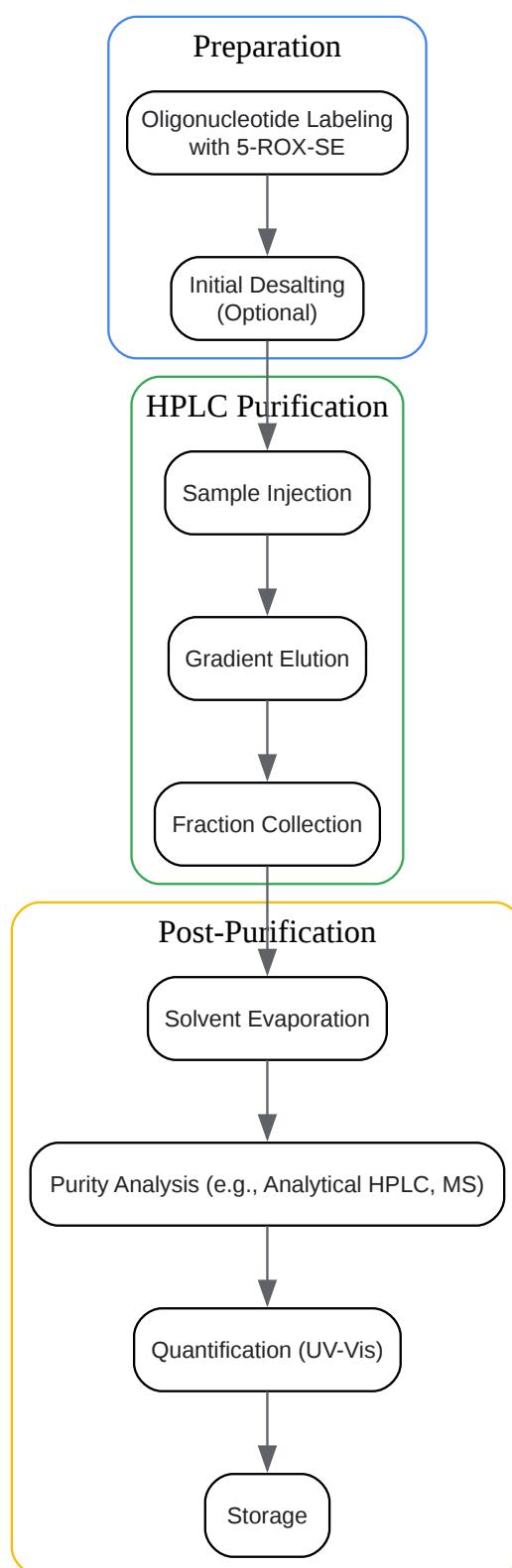
Ion-pair reversed-phase HPLC is a powerful technique for the purification of oligonucleotides. ^[5] The stationary phase is a hydrophobic material, typically C18 silica.^{[1][6]} The mobile phase contains an ion-pairing agent, such as triethylammonium acetate (TEAA), which forms a neutral complex with the negatively charged phosphate backbone of the oligonucleotide. This neutralization increases the hydrophobicity of the oligonucleotide, allowing it to be retained on

the reversed-phase column. Elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile (ACN), in the mobile phase.

The presence of the hydrophobic 5-ROX dye significantly increases the retention time of the fully labeled oligonucleotide compared to unlabeled failure sequences.[\[3\]](#)[\[7\]](#) This difference in retention allows for the efficient separation and collection of the high-purity labeled probe.[\[1\]](#)[\[7\]](#)

Experimental Workflow

The overall workflow for the purification of **5-ROX-SE** labeled probes by HPLC involves several key steps, from the initial labeling reaction to the final purity assessment of the collected fractions.

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Caption: Workflow for **5-ROX-SE** Labeled Probe Purification.

Experimental Protocols

Materials and Reagents

- Crude **5-ROX-SE** labeled oligonucleotide
- Triethylammonium acetate (TEAA) buffer, 0.1 M, pH 7.0
- Acetonitrile (ACN), HPLC grade
- Deionized, sterile-filtered water
- HPLC system with a UV detector
- Reversed-phase C18 HPLC column (e.g., XTerra® MS C18, 2.5 μ m, 4.6 x 50 mm)[[1](#)]
- 0.2 μ m syringe filters

HPLC Parameters

The following table summarizes typical HPLC parameters for the purification of **5-ROX-SE** labeled probes. These parameters may require optimization based on the specific oligonucleotide sequence and length.

Parameter	Recommended Value
HPLC System	Alliance® 2695 Separation Module or equivalent[1]
Column	XTerra® MS C18, 2.5 µm, 4.6 x 50 mm[1]
Mobile Phase A	5% Acetonitrile in 0.1 M TEAA, pH 7.0[1]
Mobile Phase B	30% Acetonitrile in 0.1 M TEAA, pH 7.0[1]
Flow Rate	1.0 mL/min[1]
Column Temperature	60 °C[1]
Detection Wavelengths	260 nm (Oligonucleotide) and 575 nm (5-ROX) [1][2]
Injection Volume	50 µL (for a 50-200 nmole scale synthesis)[1]

Sample Preparation

- Resuspend the crude, desalted **5-ROX-SE** labeled oligonucleotide in 0.1 M TEAA buffer.[1]
- Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

HPLC Purification Procedure

- Equilibrate the HPLC column with Mobile Phase A for at least 8 minutes or until a stable baseline is achieved.[1]
- Inject the prepared sample onto the column.
- Run the following gradient program:

Time (minutes)	% Mobile Phase B
0	0
15	100
17	100 (Column Cleanup with 100% ACN can be performed here)
18	0
26	0 (Re-equilibration)

Note: This is an example gradient and may need to be optimized.[\[1\]](#)

- Monitor the elution profile at both 260 nm and 575 nm. The desired **5-ROX-SE** labeled probe will absorb at both wavelengths, while unlabeled oligonucleotides will only absorb at 260 nm. The free 5-ROX dye will absorb at 575 nm but will have a different retention time.
- Collect the fractions corresponding to the major peak that absorbs at both wavelengths. This peak represents the full-length, labeled oligonucleotide.

Post-Purification Processing

- Combine the collected fractions containing the purified probe.
- Evaporate the solvent using a vacuum concentrator.
- Resuspend the purified probe in a suitable buffer (e.g., TE buffer or nuclease-free water).
- Determine the concentration of the purified probe using UV-Vis spectrophotometry at 260 nm.
- Assess the purity of the final product by analytical HPLC or mass spectrometry.

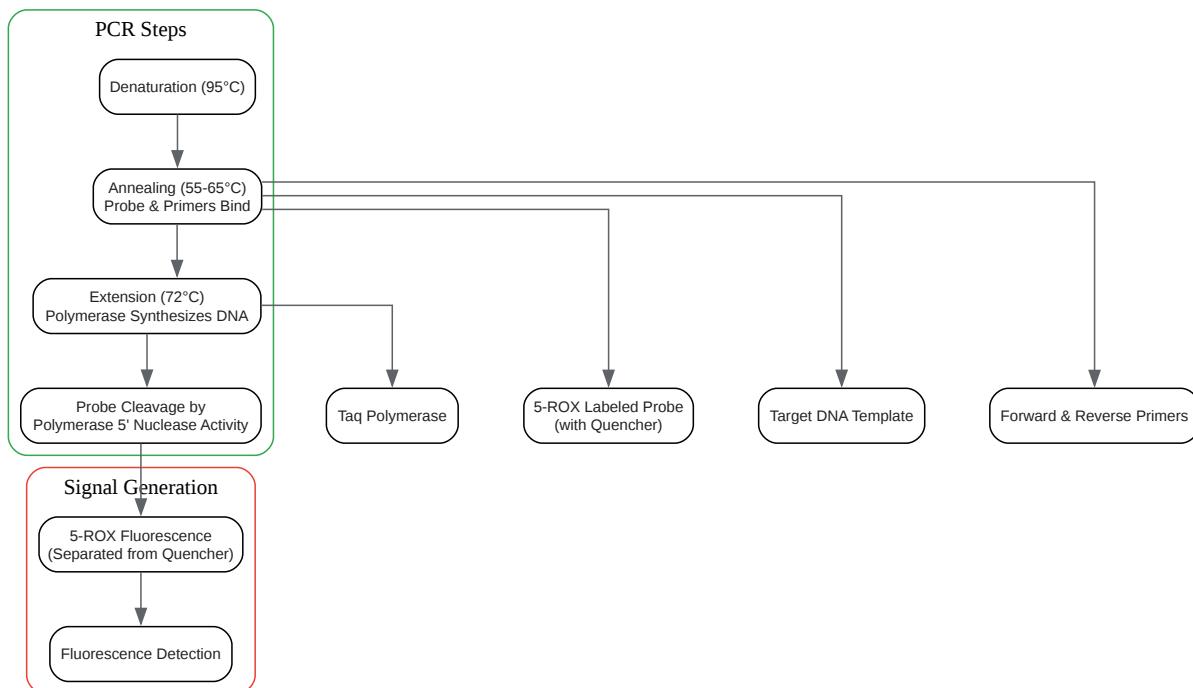
Data Presentation

The following table summarizes expected performance data for the purification of a fluorescently labeled oligonucleotide using the described method.

Parameter	Typical Value
Synthesis Scale	100 nmole ^[8]
Column Dimensions	4.6 x 50 mm ^[8]
Recovery	75-80% ^[8]
Purity	>90% ^[8]

Signaling Pathway Diagram (Example Application)

5-ROX-SE labeled probes are frequently used in qPCR to detect and quantify specific DNA sequences. The following diagram illustrates the basic principle of a 5' nuclease assay (e.g., TaqMan®), a common application for such probes.



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Caption: 5' Nuclease qPCR Assay Principle.

Conclusion

Ion-pair reversed-phase HPLC is a robust and reliable method for the purification of **5-ROX-SE** labeled oligonucleotide probes. The protocol described in this application note provides a framework for achieving high-purity probes suitable for a wide range of molecular biology

applications. Optimization of the gradient and other HPLC parameters may be necessary to achieve the best separation for a particular oligonucleotide sequence.

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